

Unveiling the Target Profile of KU14R: A Comparative Guide to its Cross-reactivity

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Compound of Interest

Compound Name: KU14R

Cat. No.: B1673863

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For researchers, scientists, and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of **KU14R**, an antagonist of the putative I3 imidazoline receptor, with other cellular targets. We present available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to facilitate a clear understanding of its cross-reactivity profile.

Executive Summary

KU14R is a valuable tool for studying the pharmacology of the putative I3 imidazoline receptor, a target implicated in the regulation of insulin secretion. However, like many small molecules, it is not entirely specific and exhibits cross-reactivity with other cellular targets, most notably the ATP-sensitive potassium (KATP) channels. This guide delves into the available data to provide a clear comparison of **KU14R**'s activity at its intended target versus its known off-targets. We also compare its profile with related compounds to offer a broader context for its use in research.

Comparative Analysis of Target Affinity and Potency

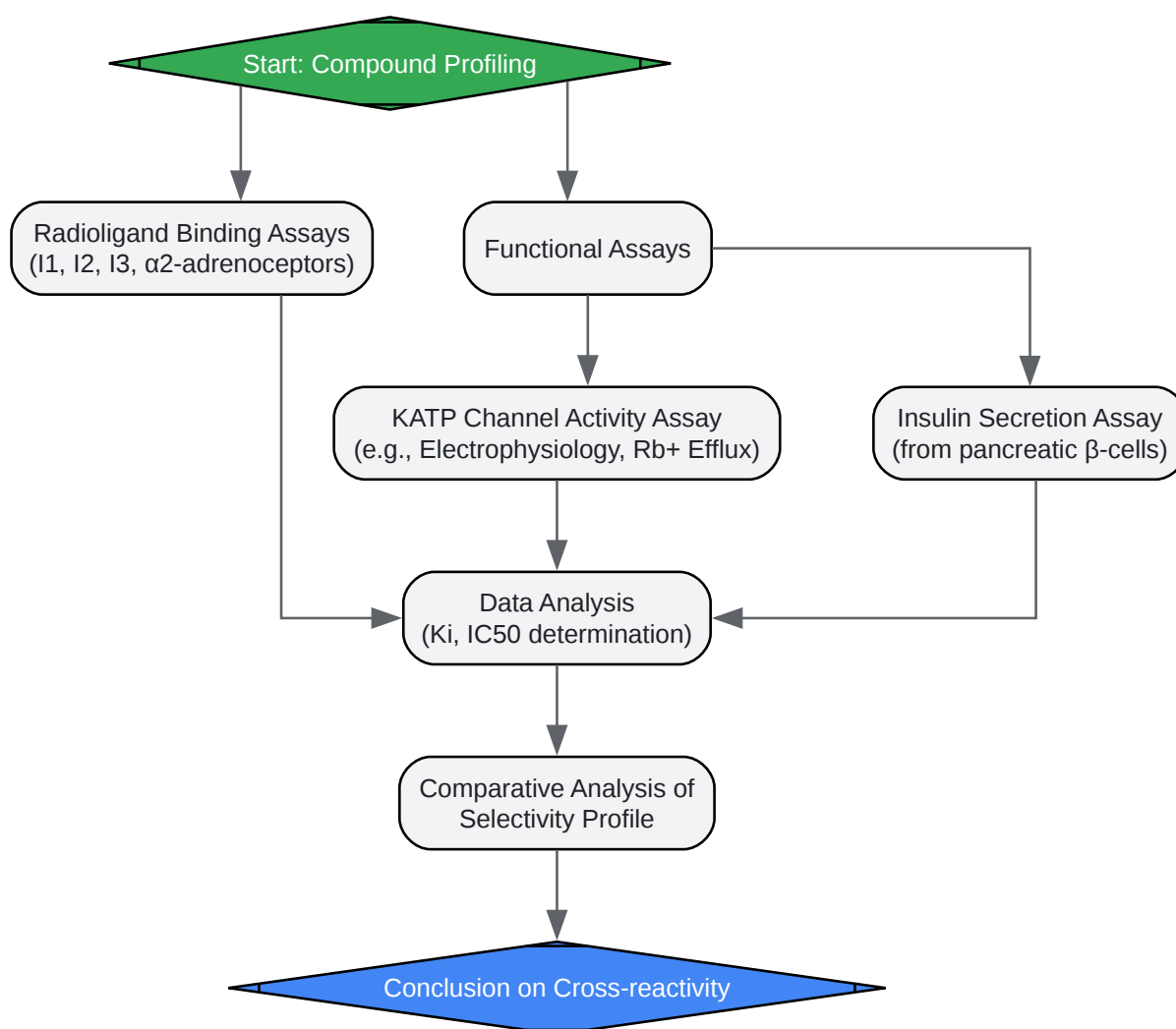
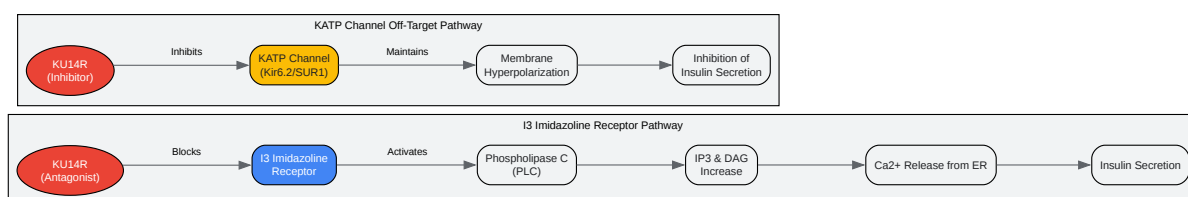
To understand the cross-reactivity of **KU14R**, it is essential to compare its binding affinity and functional potency across its primary and secondary targets. The table below summarizes the available quantitative data for **KU14R** and comparator compounds.

Compound	Primary Target	Ki (nM)	I1 Receptor Ki (nM)	I2 Receptor Ki (nM)	α 2A-adrenoceptor Ki (nM)	KATP Channel IC50 (μ M)
KU14R	I3 Imidazoline Receptor (antagonist)	Not Reported	Not Reported	Not Reported	Weak antagonist at 100 μ M[1]	31.9[2]
Efaroxan	α 2-adrenoceptor or / Imidazoline Receptor (antagonist /agonist)	Not Reported	Not Reported	Not Reported	pA2 = 8.89	Potentiates insulin secretion
Idazoxan	α 2-adrenoceptor or / I2 Imidazoline Receptor (antagonist)	High Affinity	High Affinity	High Affinity	High Affinity	Not Reported
BRL 44408	α 2A-adrenoceptor or (antagonist)	1.7	Not Reported	Not Reported	1.7[3]	Not Reported

Note: The lack of quantitative binding data (Ki values) for **KU14R** at the different imidazoline receptor subtypes (I1, I2, and I3) is a significant gap in the current literature. The weak antagonism at α 2-adrenoceptors was observed at a high concentration (100 μ M)[1].

Signaling Pathways and Experimental Workflows

To visualize the cellular context of **KU14R**'s action and the methods used to assess its cross-reactivity, we provide the following diagrams.



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